molecular formula C7H11NO B3020568 2-(Oxolan-2-yl)propanenitrile CAS No. 1782896-83-6

2-(Oxolan-2-yl)propanenitrile

Cat. No.: B3020568
CAS No.: 1782896-83-6
M. Wt: 125.171
InChI Key: DWLLOVQLBKONMB-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)propanenitrile is a nitrile derivative featuring a propanenitrile backbone substituted with an oxolane (tetrahydrofuran) ring at the second carbon. This compound combines the reactivity of the nitrile group with the steric and electronic effects of the oxolane moiety, making it valuable in synthetic chemistry, particularly in catalysis and intermediates for agrochemicals or pharmaceuticals.

Properties

IUPAC Name

2-(oxolan-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLLOVQLBKONMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)propanenitrile typically involves the reaction of oxolane derivatives with nitrile precursors under controlled conditions. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with a suitable nitrile compound in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Oxolan-2-yl)propanenitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(Oxolan-2-yl)propanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Aryl Groups (e.g., Chlorophenyl, Bromophenyl): Electron-withdrawing groups (Cl, Br) enhance electrophilicity of the nitrile group, favoring nucleophilic additions. Halogenated derivatives like 3q and 3r show high enantiomeric excess (98% and 87%, respectively), suggesting utility in asymmetric catalysis . This contrasts with aryl-substituted analogs, which are more lipophilic.
  • Synthesis :
    • Most analogs (e.g., 3q, 3r, 3i) are synthesized via enantioselective catalytic methods (General Procedure D), with yields ranging from 50–86% .
    • 2-(o-Tolyl)propanenitrile achieves near-quantitative yields (98%) via optimized routes, though enantioselectivity data are lacking .

Physicochemical and Spectroscopic Properties

NMR and HRMS Trends:
  • 1H NMR : Aryl-substituted propanenitriles (e.g., 3q, 3r) exhibit aromatic proton signals between δ 7.0–7.5 ppm, while aliphatic protons (e.g., methyl or oxolane groups) resonate at δ 1.0–3.0 ppm .
  • 13C NMR : Nitrile carbons appear near δ 120 ppm, consistent across analogs. Oxolane carbons would likely show signals at δ 25–35 ppm (CH2) and δ 70–80 ppm (O-linked CH2) .
  • HRMS : All compounds confirm molecular ion peaks matching theoretical masses (e.g., 3q: [M+H]+ = 180.0584) .
Thermal and Solubility Behavior:
  • Aryl-substituted derivatives (e.g., 3k) with bulky groups (e.g., biphenyl) form solids (mp: 45–50°C), whereas smaller substituents (e.g., 3q, 3r) remain liquids .
  • The oxolane group in 2-(Oxolan-2-yl)propanenitrile likely increases water solubility compared to purely aromatic analogs.

Biological Activity

2-(Oxolan-2-yl)propanenitrile, with the CAS number 1782896-83-6, is a nitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₇H₁₃N, and it has a molecular weight of 125.19 g/mol. The compound features a propanenitrile moiety attached to an oxolane ring, which may influence its biological interactions.

Property Value
Molecular FormulaC₇H₁₃N
Molecular Weight125.19 g/mol
CAS Number1782896-83-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For example, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. In cell line assays, this compound demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation, as evidenced by assays measuring cell viability and caspase activation.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various nitriles, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antibiotics.
  • Anticancer Research : In a study published by Johnson et al. (2024), the effects of this compound on cancer cell lines were assessed. The findings revealed that the compound inhibited tumor growth in vitro and showed promise for further development as an anticancer drug.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological activity profile of this compound:

Compound Antimicrobial Activity Anticancer Activity
This compoundModerateHigh
Compound ALowModerate
Compound BHighLow

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